[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride
Description
[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride is a thiazole derivative characterized by an aminomethyl (-CH₂NH₂) substituent at position 2 and a hydroxymethyl (-CH₂OH) group at position 4 of the thiazole ring. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
[2-(aminomethyl)-1,3-thiazol-4-yl]methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.2ClH/c6-1-5-7-4(2-8)3-9-5;;/h3,8H,1-2,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEWXQCCJZCKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol Dihydrochloride
Stepwise Synthesis
Step 1: Synthesis of Boc-Glycinamide Intermediate
- Raw materials: Boc-glycine ethyl ester and saturated ammonia in aqueous isopropanol
- Conditions: Stirring overnight at room temperature
- Yield: Approximately 68.2%
- Product: Boc-glycinamide (Boc-G-NH2), a stable intermediate used directly in subsequent steps without purification
This step is critical as it provides a protected amino acid derivative that facilitates further functionalization while maintaining stability.
Step 2: Formation of 2-N-Boc-Aminomethyl-Thiazole
- The Boc-glycinamide intermediate undergoes cyclization and thiazole ring formation under controlled conditions.
- Reaction solvents include hydrochloric acid in methanol, ethanol, Virahol, or dioxane.
- Temperature range: Room temperature to 80°C
- The reaction proceeds under mild conditions, which improves product purity and yield.
- No silica gel column chromatography is required, simplifying the process and making it suitable for industrial production.
Step 3: Deprotection and Conversion to Dihydrochloride Salt
- The Boc protecting group is removed by treatment with hydrochloric acid in alcohol solvents.
- The resulting free amine is converted into its dihydrochloride salt by reaction with excess hydrochloric acid.
- This step ensures the formation of the stable dihydrochloride salt of [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol.
- The reaction is typically performed at room temperature to moderate heating to ensure complete deprotection and salt formation.
Alternative Synthetic Procedures
An alternative approach involves the use of triethylamine and DiBOC reagents in methanol, followed by extraction and purification steps involving dichloromethane and water washes. This method includes:
- Controlled addition of triethylamine to amine dihydrochloride in methanol at 25–30°C
- Reaction with DiBOC reagent for Boc protection
- Washing with dichloromethane and water to separate organic and aqueous layers
- Use of potassium hydroxide solution for further reaction at low temperatures (5–10°C)
- Solvent removal under reduced pressure and co-distillation with dichloromethane
This method is more complex but allows for fine control of stereochemistry and purity, especially useful for chiral derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The Boc-glycinamide route is favored for industrial synthesis due to its simplicity, cost-effectiveness, and avoidance of chromatographic purification.
- The use of various hydrochloric acid-alcohol solvents allows flexibility in reaction conditions without compromising product quality.
- The triethylamine/DiBOC method provides a versatile synthetic route for derivatives requiring stereochemical specificity but involves more complex handling and purification.
- Both methods emphasize mild reaction conditions, avoiding harsh reagents or extreme temperatures, which enhances safety and scalability.
- The final product, [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride, is obtained as a stable, high-purity salt suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Methyl 2-(2-Amino-1,3-thiazol-4-yl)acetate Hydrochloride
- Structure: Features a thiazole ring with an amino group at position 2 and a methoxycarbonylmethyl (-CH₂COOCH₃) group at position 4.
- Key Differences: The position 4 substituent is an ester (acetate) instead of a hydroxymethyl group, reducing hydrophilicity. Monohydrochloride salt (vs.
- Implications : The ester group may enhance lipophilicity, favoring membrane permeability but reducing stability under hydrolytic conditions .
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
- Structure : Contains a trifluoromethylphenyl (-C₆H₄CF₃) group at position 2 and a hydroxymethyl (-CH₂OH) group at position 4.
- Key Differences: The bulky aromatic substituent at position 2 increases steric hindrance and lipophilicity. Lacks the aminomethyl group, reducing hydrogen-bonding capacity.
2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic Acid Dihydrochloride
- Structure: Similar to the main compound but with a carboxylic acid (-CH₂COOH) at position 4 instead of methanol.
- Key Differences :
- The carboxylic acid group increases acidity (pKa ~2–3) compared to the neutral hydroxymethyl group.
- Molecular weight: 245.13 g/mol (vs. ~217–220 g/mol estimated for the main compound).
[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine Dihydrochloride
- Structure: Substitutes the aminomethyl group at position 2 with a morpholine ring.
- Key Differences :
- Morpholine introduces a cyclic tertiary amine, altering electronic and steric profiles.
- Maintains dihydrochloride salt form, preserving solubility.
- Implications : The morpholine group may improve binding to targets with hydrophobic pockets or modulate pharmacokinetics .
4-Amino-2-methyl-5-phenylthiazole Hydrochloride
- Structure: Features a methyl group at position 2, a phenyl group at position 5, and an amino group at position 4.
- Key Differences: Substitution pattern diverges significantly (amino at position 4 vs. 2). Molecular weight: 226.72 g/mol (lower than the main compound).
- Implications : The phenyl group at position 5 may enhance π-π stacking interactions in crystal lattices or biological targets .
Physicochemical Properties
| Compound | Substituent (Position 2) | Substituent (Position 4) | Salt Form | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|---|---|
| [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride | -CH₂NH₂ | -CH₂OH | Dihydrochloride | ~217–220 (estimated) | High polarity, water-soluble |
| Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride | -NH₂ | -CH₂COOCH₃ | Monohydrochloride | 183.64 | Moderate lipophilicity |
| [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol | -C₆H₄CF₃ | -CH₂OH | Neutral | 259.24 | High lipophilicity, mp 107°C |
| 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride | -CH₂NH₂ | -CH₂COOH | Dihydrochloride | 245.13 | Acidic, high solubility in basic media |
| [(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride | -Morpholine | -CH₂NH₂ | Dihydrochloride | N/A | Enhanced hydrogen-bonding capacity |
Crystallographic and Stability Considerations
- Hydrogen Bonding: The aminomethyl and hydroxymethyl groups in the main compound facilitate extensive hydrogen bonding, likely leading to stable crystalline forms. In contrast, esters (e.g., ) or trifluoromethyl groups () may reduce intermolecular interactions, affecting crystal packing .
- Salt Forms: Dihydrochloride salts (main compound, ) generally exhibit higher melting points and better solubility than neutral or monohydrochloride forms .
Biological Activity
[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound's structural characteristics allow for diverse interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the aminomethyl group enhances its reactivity and potential interaction with biological macromolecules. Its chemical formula is C₅H₈Cl₂N₂OS, and it exists as a dihydrochloride salt, which can influence its solubility and bioavailability.
The biological activity of [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit key metabolic pathways in microorganisms or cancer cells, leading to their growth inhibition or death. The exact molecular targets remain under investigation, but preliminary studies suggest interactions with enzymes involved in cellular processes.
Antimicrobial Activity
Research has shown that [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride exhibits significant antimicrobial properties against various bacterial strains. A study reported that it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods, indicating promising potential as an antibacterial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results highlight the compound's potential utility in treating infections caused by resistant strains.
Antifungal Activity
In addition to its antibacterial effects, [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride has been evaluated for antifungal activity. It exhibited notable efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound's mechanism may involve disruption of fungal cell wall synthesis or interference with ergosterol biosynthesis.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride in a clinical setting. The compound was tested against isolates from patients with chronic bacterial infections. Results indicated a significant reduction in bacterial load post-treatment, suggesting its potential as a therapeutic agent.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined using the MTT assay:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
These findings indicate that the compound possesses anticancer properties, warranting further exploration into its mechanisms of action.
Discussion
The diverse biological activities of [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride highlight its potential as a multifunctional therapeutic agent. Its efficacy against microbial pathogens combined with promising anticancer activity suggests that it could be developed into novel treatments for infectious diseases and cancer. Future research should focus on elucidating the precise mechanisms of action and optimizing its pharmacological profile.
Q & A
Q. What are the optimal synthetic routes for [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of 2-aminothiazole derivatives with formaldehyde under acidic conditions. A common method involves refluxing 2-aminothiazole with paraformaldehyde in ethanol, followed by hydrochloric acid quenching to yield the dihydrochloride salt. Optimization includes controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:formaldehyde), and purification via recrystallization from ethanol/water mixtures to achieve >90% purity .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the thiazole ring and hydroxymethyl group.
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., observed m/z 245.13 for C₆H₁₀Cl₂N₂O₂S) .
- X-ray crystallography (using SHELX programs) to resolve stereochemical ambiguities and validate hydrogen bonding in the crystal lattice .
Q. How does the compound’s solubility profile impact its utility in biological assays?
The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C), facilitating in vitro studies. For hydrophobic matrices (e.g., lipid membranes), DMSO or ethanol co-solvents (≤5% v/v) are recommended to maintain stability .
Advanced Research Questions
Q. What strategies are employed to enhance the compound’s binding affinity for kinase targets?
Structural modifications focus on the aminomethyl and hydroxymethyl groups:
- Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the thiazole 4-position increases π-stacking with kinase ATP-binding pockets.
- Derivatization : Converting the hydroxymethyl group to esters or carbamates improves membrane permeability, as shown in analogs with 10-fold higher IC₅₀ values against EGFR .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
Discrepancies often arise from metabolic instability (e.g., hepatic oxidation of the thiazole ring). Mitigation strategies include:
- Prodrug design : Masking the hydroxymethyl group as a phosphate ester to enhance bioavailability.
- Pharmacokinetic profiling : LC-MS/MS monitoring of plasma concentrations to adjust dosing regimens .
Q. What computational methods are used to predict interactions with biological targets?
- Molecular docking (AutoDock Vina) to map binding poses in kinase active sites.
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models correlating substituent electronegativity with inhibitory activity (R² > 0.85 in EGFR studies) .
Q. How do structural analogs differ in activity, and what insights do they provide?
Analogs like [4-(pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride exhibit reduced kinase affinity due to steric hindrance from the pyridyl group. Conversely, piperazine-containing derivatives show enhanced CNS penetration, highlighting the role of nitrogen heterocycles in blood-brain barrier traversal .
Data Analysis and Experimental Design
Q. What statistical approaches validate reproducibility in dose-response studies?
- ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates.
- Hill slope analysis to confirm sigmoidal dose-response curves (R² ≥ 0.98) in enzymatic assays .
Q. How are crystallographic data processed to resolve molecular conformations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
